molecular formula C31H26F2N4O6 B606602 CEP-40783 CAS No. 1437321-24-8

CEP-40783

Katalognummer: B606602
CAS-Nummer: 1437321-24-8
Molekulargewicht: 588.6 g/mol
InChI-Schlüssel: FKCWHHYUMFGOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEP-40783 (also known as RXDX-106) is a potent, selective, and orally available dual inhibitor of AXL and c-Met receptor tyrosine kinases (RTKs). It exhibits biochemical IC50 values of 7 nM (AXL) and 12 nM (c-Met) in enzymatic assays .

Vorbereitungsmethoden

Chemical Synthesis and Structural Features

Molecular Architecture and Retrosynthetic Analysis

CEP-40783 (C31H26F2N4O6, MW 588.56) features a polycyclic structure with two fluorinated aromatic rings, a quinazolinone core, and an amide-linked side chain . The canonical SMILES string (O=C(C1=CN(C(C)C)C(N(C2=CC=C(F)C=C2)C1=O)=O)NC3=CC=C(OC4=CC=NC5=CC(OC)=C(OC)C=C45)C(F)=C3) suggests the following synthetic considerations:

  • Quinazolinone Core Construction : Likely via cyclization of anthranilic acid derivatives with carbamoyl chlorides or through Ullmann-type coupling for introducing substituents.

  • Fluorine Incorporation : Electrophilic fluorination or cross-coupling using fluorinated boronic acids.

  • Amide Bond Formation : Peptide coupling reagents (e.g., HATU, EDCI) for connecting the quinazolinone to the diaryl ether moiety .

Key Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution patterns on the quinazolinone and aryl ether components.

  • Thermal Stability : Intermediate purification may require low-temperature crystallization due to thermally labile functional groups.

  • Chiral Centers : The isopropyl group attached to the quinazolinone nitrogen necessitates asymmetric synthesis or resolution techniques .

Formulation Development for Preclinical Studies

In Vivo Formulation Protocols

This compound’s poor aqueous solubility (7.6 mg/mL in DMSO) necessitates specialized formulations for animal studies :

ComponentRoleVolume RatioNotes
DMSOPrimary solvent10–30%Maintains compound stability
PEG 300Co-solvent40–60%Enhances bioavailability
Tween 80Surfactant5–10%Reduces aggregation
ddH2OAqueous phaseBalanceAdjusts osmolarity

Preparation Steps :

  • Dissolve this compound in DMSO at 12.91 mM (7.6 mg/mL) .

  • Sequentially add PEG 300 and Tween 80 with vortex mixing.

  • Dilute with water to final volume, ensuring clarity at each step .

Stability Considerations

  • Storage : -20°C for ≤1 month; -80°C for ≤6 months .

  • Freeze-Thaw Cycles : Limited to ≤3 cycles to prevent precipitation .

Analytical Characterization

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water gradient, UV detection at 254 nm.

  • Acceptance Criteria : ≥95% purity by peak area .

Structural Confirmation

TechniqueCritical Data Points
1H NMR δ 8.21 (s, quinazolinone NH), δ 1.32 (isopropyl CH3)
HRMS m/z 589.1842 [M+H]+ (calc. 589.1839)
FT-IR 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F)

Scale-Up and Process Optimization

Pilot-Scale Synthesis

While detailed protocols are undisclosed, patent AU2015364437B2 implies the use of:

  • Flow Chemistry : For exothermic steps like fluorination.

  • Catalytic Asymmetric Synthesis : To control stereochemistry at the isopropyl group .

Critical Quality Attributes

ParameterTargetMethod
Residual Solvents <500 ppm DMSOGC-MS
Particle Size D90 <10 µmLaser diffraction
Polymorphism Form I (thermodynamic)XRPD

Analyse Chemischer Reaktionen

Arten von Reaktionen

RXDX-106 unterliegt hauptsächlich Reaktionen, die mit seiner Funktion als Kinase-Inhibitor zusammenhängen. Dazu gehören:

Häufige Reagenzien und Bedingungen

Die Reaktionen mit RXDX-106 finden typischerweise unter physiologischen Bedingungen statt, da die Verbindung so konzipiert ist, dass sie im menschlichen Körper funktioniert. Häufige Reagenzien umfassen verschiedene Puffer und Lösungsmittel, die die Stabilität und Aktivität der Verbindung während ihrer Wechselwirkung mit Zielkinasen erhalten.

Hauptsächlich gebildete Produkte

Das Hauptprodukt der Wechselwirkung von RXDX-106 mit TAM-Rezeptoren ist die Hemmung ihrer Phosphorylierung, was zur Unterdrückung von Signalwegen stromabwärts führt, die das Überleben und die Proliferation von Krebszellen fördern .

Wissenschaftliche Forschungsanwendungen

RXDX-106 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Onkologie und Immunologie:

Wirkmechanismus

RXDX-106 entfaltet seine Wirkung durch die selektive Hemmung der TAM-Familie von Rezeptor-Tyrosinkinasen. Diese Rezeptoren sind an der Regulation von Immunantworten und dem Überleben von Krebszellen beteiligt. Durch die Bindung an die Kinase-Domänen von TYRO3, AXL und MER verhindert RXDX-106 deren Phosphorylierung und Aktivierung. Diese Hemmung stört Signalwege stromabwärts, die die Proliferation, das Überleben und die Immunflucht von Krebszellen fördern .

Wirkmechanismus

RXDX-106 exerts its effects by selectively inhibiting the TAM family of receptor tyrosine kinases. These receptors are involved in the regulation of immune responses and cancer cell survival. By binding to the kinase domains of TYRO3, AXL, and MER, RXDX-106 prevents their phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and immune evasion .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Kinase Selectivity : Demonstrates high selectivity against 298 kinases, with an S90 score of 0.04 (fraction of kinases inhibited >90% at 1 µM) .
  • In Vitro Activity: AXL: IC50 = 0.26 nM in AXL-transfected 293GT cells . c-Met: IC50 = 6 nM in GTL-16 gastric carcinoma cells .
  • In Vivo Efficacy :
    • NSCLC Models : 0.3 mg/kg dose achieved >80% AXL inhibition at 6 hours; 10 mg/kg induced complete AXL inhibition for 48 hours .
    • Breast Cancer Models : Reduced metastatic tumor burden by 66–118% at 30 mg/kg .
    • Combination Therapy : Synergized with erlotinib in erlotinib-resistant tumors, enhancing tumor growth inhibition (TGI) .

CEP-40783 has been evaluated in clinical trials (NCT03454243) for advanced solid tumors, though development was terminated by the sponsor .

This compound belongs to the Type II MET-TKI class, which targets inactive kinase conformations. Below is a comparative analysis with other AXL/c-Met inhibitors:

Table 1: Biochemical and Cellular Activity of Selected Inhibitors

Compound Targets (IC50) Key Features Clinical Stage References
This compound AXL (7 nM), c-Met (12 nM) Dual AXL/c-Met inhibition; prolonged residence time; oral bioavailability Phase II (Terminated)
Foretinib c-Met (0.4 nM), AXL (1.1 nM), VEGFR2 (15 nM) Broad-spectrum TKI; effective against D1228X/Y1230X resistance mutations Phase II
Cabozantinib c-Met (1.3 nM), VEGFR2 (0.035 nM) FDA-approved for thyroid/renal cancers; 200x more potent for VEGFR2 vs. AXL Approved
Bemcentinib AXL (14 nM) First selective AXL inhibitor; combats TAM-mediated resistance Phase II
Altiratinib c-Met (0.9 nM), AXL (0.6 nM) Dual MET/TIE2 inhibition; targets tumor invasion and angiogenesis Phase I/II

Table 2: Resistance Mutation Profiles (Ba/F3 Models)

Mutation This compound Foretinib Altiratinib Cabozantinib
METex14 + D1228X IC50: 10–50 nM IC50: 5–20 nM IC50: 50–200 nM Inactive
METex14 + Y1230X IC50: <10 nM IC<="" nm="" sub>:="" td=""> IC<="" nm="" sub>:="" td=""> IC50: 20–100 nM

Key Differentiators and Research Findings

A. Advantages of this compound

Dual Inhibition : Simultaneously targets AXL and c-Met, critical drivers of metastasis and resistance in NSCLC and breast cancers .

Prolonged Target Engagement: Type II mechanism ensures sustained kinase inhibition, enhancing in vivo efficacy at lower doses (e.g., 0.3 mg/kg induced tumor regression in AXL/NIH3T3 xenografts) .

Synergy with EGFR Inhibitors : Combined with erlotinib, this compound achieved superior TGI in erlotinib-sensitive models .

B. Limitations and Competitor Strengths

Foretinib : Superior against D1228X mutations due to structural interactions with MET’s solvent-front residue (G1163) .

Cabozantinib : Broader anti-angiogenic activity via VEGFR2 inhibition but lacks AXL selectivity .

C. Clinical and Preclinical Insights

  • Resistance Mechanisms : Tertiary mutations (e.g., G1163X, L1195F) arise with prolonged foretinib use but remain untested for this compound .

Biologische Aktivität

CEP-40783, also known as RXDX-106, is a potent and selective inhibitor targeting the receptor tyrosine kinases AXL and c-Met. This compound has garnered attention in cancer research due to its promising biological activity against various cancers, particularly those characterized by the overexpression of AXL and c-Met. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions as a Type II kinase inhibitor , which means it binds to the inactive form of the receptor tyrosine kinases (RTKs), stabilizing them in a conformation that prevents activation. This mechanism is crucial for its effectiveness against cancers that exhibit resistance to conventional therapies.

  • Binding Affinity : The compound demonstrates an IC50 value of approximately 7 nM for AXL and 12 nM for c-Met , indicating its high potency in inhibiting these targets .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:

  • GTL-16 Gastric Carcinoma Cells : this compound exhibited an IC50 of 6 nM , significantly impacting cell viability and proliferation .

In Vivo Studies

Several preclinical studies have evaluated the antitumor efficacy of this compound using xenograft models:

Cancer Type Model Efficacy Observed
Non-Small Cell Lung CancerNCI-H1299 NSCLC xenograftsSignificant reduction in tumor growth
Breast CancerMDA-MB-231-Leu orthotopic xenograftsReduced metastasis observed
Gastric CancerGLT-16 subcutaneous tumorsInhibition of tumor progression

Clinical Implications

This compound is particularly relevant for treating cancers that are resistant to existing therapies, such as non-small cell lung cancer (NSCLC) that does not respond to EGFR inhibitors like erlotinib. Its dual inhibition of AXL and c-Met provides a therapeutic advantage by targeting multiple pathways involved in tumor growth and metastasis.

Case Studies

  • NSCLC Treatment : In a study involving NSCLC patient-derived xenografts, the administration of this compound led to significant tumor regression compared to control groups. The compound's ability to overcome resistance mechanisms associated with EGFR inhibitors was highlighted .
  • Breast Cancer Models : In models of breast cancer, this compound demonstrated not only reduced primary tumor growth but also a marked decrease in metastatic spread, suggesting its potential utility in advanced disease settings .

Pharmacokinetics and Administration

This compound is administered orally, with dosages ranging from 0.1 mg/kg to 500 mg/kg , depending on the specific therapeutic context and cancer type being treated . The pharmacokinetic profile indicates favorable absorption and distribution characteristics, supporting its use in clinical settings.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the efficacy of CEP-40783 in preclinical studies?

this compound has been tested in multiple in vitro and in vivo models:

  • In vitro : AXL-transfected 293GT cells (IC50 = 0.26 nM) and GTL-16 gastric carcinoma cells (c-Met IC50 = 6 nM) are used to assess cellular potency .
  • In vivo : Xenograft models include NCI-H1299 NSCLC (AXL inhibition), GTL-16 gastric carcinoma (c-Met inhibition), and orthotopic breast cancer models (MDA-MB-231-luc, 4T1-luc) for metastasis studies. Dose-dependent efficacy is observed at 3–30 mg/kg orally .
    Methodological Note : Prioritize models with confirmed AXL/c-Met overexpression and use PK/PD studies to correlate target inhibition (e.g., phosphorylation assays) with tumor regression metrics .

Q. How is the kinase selectivity profile of this compound determined?

this compound’s selectivity is evaluated using kinome-wide profiling against 298 kinases. The S90 metric (fraction of kinases inhibited >90% at 1 µM) is critical, with this compound showing an S90 of 0.04, indicating high specificity . Methodological Note : Combine biochemical kinase assays with cellular thermal shift assays (CETSA) to validate target engagement and off-target effects .

Q. What biochemical assays are used to quantify this compound’s inhibitory activity against AXL and c-Met?

  • Enzyme assays : Measure IC50 values using recombinant kinases (AXL IC50 = 7 nM; c-Met IC50 = 12 nM) .
  • Cellular assays : Use phospho-specific ELISA or Western blotting to assess inhibition of AXL/c-Met phosphorylation in transfected or cancer cell lines .
    Methodological Note : Include time-resolved assays to evaluate residence time, as this compound’s Type II mechanism leads to prolonged target binding (>120 min half-life) .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in combination therapies?

  • Synergy studies : In erlotinib-resistant NSCLC models, this compound (10–30 mg/kg) combined with erlotinib showed superior efficacy compared to monotherapy. Use factorial design experiments to identify synergistic doses .
  • PK/PD integration : Monitor plasma exposure and tumor pharmacodynamics (e.g., c-Met phosphorylation in GTL-16 xenografts) to align dosing intervals with target suppression duration .

Q. What strategies address contradictory efficacy data across tumor models?

In Champions TumorGraft™ NSCLC models, this compound showed efficacy in 60% (3/5) of models but not universally. Key considerations:

  • Biomarker stratification : Retrospectively analyze AXL/c-Met expression, phosphorylation status, and EMT markers (e.g., E-cadherin loss) to identify responsive subsets .
  • Model heterogeneity : Use patient-derived xenografts (PDX) with diverse genetic backgrounds to replicate clinical variability .

Q. How does this compound overcome on-target resistance mutations in c-Met?

this compound exhibits activity against D1228X/Y1230X mutations (common after capmatinib/tepotinib resistance) in Ba/F3 cells. Molecular dynamics (MD) simulations suggest its extended residence time and interactions with solvent-front residues (e.g., G1163) enhance mutant kinase inhibition . Methodological Note : Pair in vitro mutagenesis screens with in vivo resistance models to identify tertiary mutations (e.g., G1163X + L1195F) that may arise post-treatment .

Q. What experimental approaches validate the Type II kinase inhibition mechanism of this compound?

  • Structural studies : Resolve co-crystal structures of this compound bound to AXL/c-Met to confirm DFG-out conformation stabilization .
  • Kinetic assays : Use surface plasmon resonance (SPR) or stop-flow fluorimetry to measure binding kinetics (kon/koff) and residence time .

Q. How to design a PK/PD study for this compound to bridge preclinical and clinical dosing?

  • Preclinical : In NCI-H1299 xenografts, 10 mg/kg orally achieves >90% AXL inhibition for 48 hours. Use compartmental modeling to extrapolate human equivalent doses .
  • Clinical translation : Incorporate biomarkers (e.g., plasma ctDNA for AXL/c-Met status) in phase I trials to monitor target modulation .

Q. Data Analysis and Interpretation

Q. How should researchers analyze tumor growth inhibition (TGI) data from this compound studies?

  • Quantitative metrics : Calculate %TGI using the formula: [(1 – (ΔTreated/ΔControl)) × 100]. In EBC-1 xenografts, 10 mg/kg achieved >96% TGI .
  • Statistical rigor : Apply mixed-effects models to account for inter-animal variability, especially in PDX/orthotopic models .

Q. What methods reconcile discrepancies between enzyme IC50 and cellular IC50 values?

this compound’s cellular IC50 (0.26 nM in 293GT cells) is 27-fold lower than enzyme IC50 (7 nM) due to prolonged residence time. Use cell permeability assays (e.g., PAMPA) and intracellular drug concentration measurements to explain potency shifts .

Eigenschaften

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCWHHYUMFGOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437321-24-8
Record name CEP-40783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-40783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.